(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
CAS No.: 900289-37-4
Cat. No.: VC6559932
Molecular Formula: C20H20FNO3
Molecular Weight: 341.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900289-37-4 |
|---|---|
| Molecular Formula | C20H20FNO3 |
| Molecular Weight | 341.382 |
| IUPAC Name | (2Z)-7-(diethylaminomethyl)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- |
| Standard InChI Key | GTTIBNMVGUDZQB-WQRHYEAKSA-N |
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O |
Introduction
The compound (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic derivative of the benzofuran class. Benzofuran derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the structural, synthetic, and potential biological significance of this compound based on available research.
Structural Characteristics
This compound is characterized by its unique benzofuran backbone, substituted with:
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A diethylamino methyl group at position 7.
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A 3-fluorobenzylidene group at position 2.
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A hydroxy group at position 6.
The (Z)-configuration of the benzylidene moiety contributes to its stereochemical specificity and potential biological activity.
Synthesis Pathway
The synthesis of this compound involves multi-step organic reactions starting from benzofuran derivatives. General steps include:
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Functionalization of the Benzofuran Core:
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Introduction of hydroxyl and amino groups through electrophilic substitution.
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Use of diethylamine as a nucleophile for alkylation.
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Formation of the Benzylidene Moiety:
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Condensation reaction with 3-fluorobenzaldehyde under basic conditions to yield the (Z)-isomer.
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Purification and Characterization:
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Techniques such as recrystallization and chromatography.
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Structural confirmation using spectroscopic methods like NMR, IR, and mass spectrometry.
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Reported Activities of Related Compounds:
| Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | MIC: 50–200 µg/mL | Staphylococcus aureus, Candida albicans ( ) |
| Anticancer | IC50: ~5 µM | Leukemia cell lines ( ) |
Structural Insights from Spectroscopy
Spectroscopic analysis plays a critical role in confirming the structure:
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NMR (1H and 13C):
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Signals corresponding to aromatic protons of benzofuran and benzylidene groups.
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Chemical shifts for hydroxyl and amino functionalities.
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Mass Spectrometry (MS):
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Molecular ion peak confirms molecular weight (~341 g/mol).
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X-ray Crystallography:
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Provides detailed stereochemical configuration (e.g., (Z)-isomer).
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Potential Applications
Given its structural features, this compound may find applications in:
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Pharmaceutical Development:
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As a lead molecule for antimicrobial or anticancer drugs.
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Potential synergistic effects with other therapeutic agents.
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Agricultural Use:
Limitations and Future Research Directions
Despite its promising structure, further studies are required to fully understand its potential:
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Toxicity Studies:
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Assessing cytotoxicity in normal versus cancerous cells.
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Pharmacokinetics:
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Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
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SAR Exploration:
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Modifying substituents to optimize activity and selectivity.
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